molecular formula C13H24ClNO2 B13766639 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride CAS No. 7553-32-4

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride

Cat. No.: B13766639
CAS No.: 7553-32-4
M. Wt: 261.79 g/mol
InChI Key: AXZOCQIHEMZCGO-UHFFFAOYSA-N
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Description

2-(2-Piperidyl)-1,4-dioxaspiro(45)decane hydrochloride is a compound that features a piperidine ring fused with a spirocyclic dioxaspirodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride typically involves the formation of the piperidine ring followed by the construction of the spirocyclic structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Piperidyl)acetonitrile hydrochloride
  • 2,5-Disubstituted piperidines
  • Spiropiperidines

Uniqueness

2-(2-Piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

7553-32-4

Molecular Formula

C13H24ClNO2

Molecular Weight

261.79 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium;chloride

InChI

InChI=1S/C13H23NO2.ClH/c1-3-7-13(8-4-1)15-10-12(16-13)11-6-2-5-9-14-11;/h11-12,14H,1-10H2;1H

InChI Key

AXZOCQIHEMZCGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-]

Origin of Product

United States

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